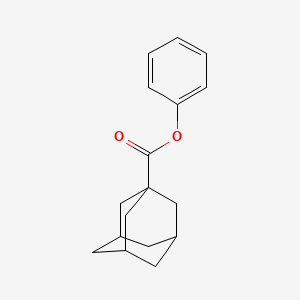

3-Adamantanecarboxylic acid, phenyl ester

Description

3-Adamantanecarboxylic acid, phenyl ester is an adamantane derivative characterized by a phenyl ester group attached to the 1-position of the adamantane ring. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers exceptional thermal stability and lipophilicity. This compound is synthesized via esterification of 3-adamantanecarboxylic acid with phenol derivatives, often under catalytic or high-temperature conditions.

Properties

CAS No. |

35856-79-2 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

phenyl adamantane-1-carboxylate |

InChI |

InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |

InChI Key |

NYEFYOIDZWYVAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, proceeding via acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄/H₂O), the ester undergoes nucleophilic acyl substitution to regenerate 3-adamantanecarboxylic acid and phenol . The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water at the carbonyl carbon.

-

Tetrahedral intermediate formation, followed by proton transfer and elimination of phenol .

Kinetic studies show the reaction rate increases with temperature (Δ rate ≈ 2.5× per 10°C rise) and solvent polarity (e.g., 80% faster in aqueous ethanol vs. anhydrous ethanol).

Base-Promoted Saponification

Under basic conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, forming a carboxylate salt and phenol . This irreversible reaction proceeds via:

-

Nucleophilic addition of OH⁻ to the carbonyl.

-

Alkoxide elimination , yielding 3-adamantanecarboxylate.

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Amide Formation

Reaction with primary amines (e.g., hydrazine) produces substituted amides. For example:

Transesterification

In ethanol with acid catalysis, the phenyl ester undergoes alcoholysis to form ethyl 3-adamantanecarboxylate, demonstrating the ester’s lability under protic conditions .

Grignard Reactions

The ester reacts with Grignard reagents (e.g., RMgX) in a two-step process:

-

Nucleophilic acyl substitution : The Grignard reagent displaces the phenyl oxide, forming a ketone intermediate.

-

Nucleophilic addition : A second equivalent of the Grignard reagent attacks the ketone, yielding a tertiary alcohol .

For example, reaction with methylmagnesium bromide produces 1-(3-adamantyl)-2-methylpropan-2-ol as the major product .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without solvent.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

-

Steric Effects : The adamantane cage slows reactions requiring planar intermediates (e.g., SN2 mechanisms) .

Mechanistic Insights from Isotopic Labeling

Studies using ¹⁸O-labeled esters confirm hydrolysis proceeds via a tetrahedral intermediate rather than an SN2 pathway, as labeled oxygen is retained in the alcohol byproduct .

Scientific Research Applications

3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.

Industry: Utilized in the production of high-performance materials, including lubricants and coatings.

Mechanism of Action

The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Key Structural Features :

- Adamantane core : Provides steric bulk and stability.

- Carboxylic acid derivative : The ester form improves membrane permeability compared to the free acid.

Adamantane-Based Esters

Ethyl (±)-(Adamantan-1-yl)phenylacetate

- Structure : Features an ethyl ester group instead of phenyl.

- Synthesis : Achieved via adamantylation of phenylacetic acid ethyl ester, yielding 85–91% under optimized conditions .

- Applications : Intermediate for hydrolyzing to (±)-(adamantan-1-yl)phenylacetic acid, a precursor in medicinal chemistry .

Trifluoroethyl Adamantane Esters

- Structure : 2,2,2-Trifluoroethyl esters of adamantane-acetic acid derivatives.

- Synthesis : Prepared using iodonium reagents, achieving >99% yields due to enhanced electrophilicity of the trifluoroethyl group .

- Advantages: Fluorinated esters exhibit improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Data Table 1: Comparison of Adamantane-Based Esters

| Compound | Molecular Weight | Yield (%) | Key Properties |

|---|---|---|---|

| 3-Adamantanecarboxylic acid, phenyl ester | 274.35* | ~85–91† | High lipophilicity, rigid structure |

| Ethyl (±)-(adamantan-1-yl)phenylacetate | 288.38 | 85–91 | Hydrolyzable to bioactive acids |

| Trifluoroethyl adamantane esters | ~300–350‡ | 92–>99 | Enhanced metabolic stability |

*Calculated based on C₁₇H₂₀O₂. †Inferred from analogous syntheses . ‡Varies by substituents.

Adamantane Carboxylic Acids and Derivatives

3-Phenyl-adamantane-1-carboxylic Acid

- Structure : Free carboxylic acid analog without esterification.

- Synthesis : Prepared via multi-step organic reactions, characterized by NMR and FT-IR .

1,3-Adamantanedicarboxylic Acid

- Structure : Contains two carboxylic acid groups at 1- and 3-positions.

- Properties : Melting point 169–171°C, purity ≥98%, used in polymer and coordination chemistry .

- Limitations : Lower solubility in organic solvents compared to ester derivatives .

Data Table 2: Adamantane Carboxylic Acid Derivatives

| Compound | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|

| 3-Phenyl-adamantane-1-carboxylic acid | 244.33 | Not reported | Medicinal chemistry intermediates |

| 1,3-Adamantanedicarboxylic acid | 224.25 | 169–171 | Polymer synthesis, metal chelation |

Non-Adamantane Phenyl Esters

Caffeic Acid Phenethyl Ester (CAPE)

- Structure: Phenolic ester of caffeic acid, unrelated to adamantane.

- Bioactivity : Antioxidant, anti-inflammatory, and hepatoprotective effects demonstrated in cholestatic liver injury models .

Benzeneacetic Acid 3-Methylphenyl Ester

- Structure : Simple aromatic ester with a methylphenyl group.

- Applications : Used in fragrance and flavor industries, lacks the stability of adamantane derivatives .

Biological Activity

3-Adamantanecarboxylic acid, phenyl ester, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, larvicidal properties, and interactions with biological systems.

Chemical Structure and Properties

This compound (C17H20O2) features a distinctive adamantane structure which contributes to its biological activity. The compound is characterized by a carboxylic acid functional group attached to an adamantane core and an ester linkage to a phenyl group. This configuration may influence its interaction with biological targets.

Cannabinoid Receptor Interaction

Research has shown that compounds related to adamantane derivatives can exhibit significant affinities for cannabinoid receptors (CB1 and CB2). In a study exploring the pharmacophoric features of adamantyl-substituted compounds, it was found that modifications at the 3′ position could enhance binding affinity and selectivity towards these receptors . This suggests potential applications in developing therapeutic agents targeting the endocannabinoid system.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. In silico studies indicated that this compound might inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . This property could be crucial for developing new antibiotics or adjuvants to enhance the efficacy of existing ones.

Larvicidal Activity

The larvicidal effects of this compound have been assessed in various studies. A notable investigation demonstrated that this compound exhibited larvicidal activity against Aedes aegypti and Culex quinquefasciatus larvae. The study utilized different concentrations to establish a concentration-mortality relationship, revealing significant mortality rates at higher concentrations .

Table 1: Larvicidal Activity of this compound

| Concentration (mg/L) | Mortality (%) |

|---|---|

| 10 | 0.00 |

| 30 | 10.00 |

| 50 | 20.00 |

| 100 | 80.00 |

| 150 | 95.00 |

| LC50 | 92.56 |

This table summarizes the mortality rates observed in larval bioassays, indicating a clear dose-response relationship.

Structure-Activity Relationship (SAR)

The biological activity of adamantane derivatives often hinges on their structural characteristics. In particular, modifications at specific positions on the adamantane core can lead to enhanced potency or altered pharmacological profiles. For instance, compounds with ester functionalities have shown improved efficacy in inhibiting protein-protein interactions critical for neuronal excitability .

Case Studies

- Cannabinoid Research : A series of adamantyl analogues were synthesized to explore their interaction with cannabinoid receptors. The findings indicated that certain modifications could significantly enhance receptor binding and selectivity, suggesting potential therapeutic applications .

- Antimicrobial Evaluation : A study focused on the antibacterial potential of various adamantane derivatives highlighted the effectiveness of these compounds against resistant bacterial strains. The ability of this compound to inhibit β-lactamase activity was particularly noteworthy .

Q & A

Q. What are the recommended methods for synthesizing 3-adamantanecarboxylic acid phenyl ester in laboratory settings?

Methodological Answer: The esterification of 3-adamantanecarboxylic acid with phenol is typically achieved via acid-catalyzed Fischer esterification or coupling agents like DCC (dicyclohexylcarbodiimide). For instance, adamantane derivatives often require anhydrous conditions and catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the reaction . Safety protocols (e.g., fume hood use, PPE) must be followed due to the corrosive nature of catalysts and potential exothermic reactions . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the ester.

Q. Which analytical techniques are most effective for characterizing the purity and structure of 3-adamantanecarboxylic acid phenyl ester?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm ester bond formation by identifying shifts for the adamantane backbone (~1.5–2.5 ppm for bridgehead protons) and aromatic phenyl protons (~6.5–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly for detecting unreacted starting materials .

- Melting Point Analysis : Compare observed melting points (e.g., 172–176°C for adamantane-carboxylic acid derivatives) with literature values to verify crystallinity .

Q. What safety protocols should be followed when handling 3-adamantanecarboxylic acid phenyl ester in laboratory environments?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2A/2B irritation) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA HCS Category 3 respiratory irritant) .

- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose via hazardous waste channels .

- Storage : Keep in sealed containers under dry, ventilated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the hydrolysis kinetics of 3-adamantanecarboxylic acid phenyl ester, and what mechanistic insights can be derived?

Methodological Answer: Hydrolysis studies under varying pH and temperature conditions reveal reaction mechanisms:

- Acidic Conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water, forming 3-adamantanecarboxylic acid and phenol. Monitor via HPLC or titration .

- Basic Conditions : Saponification proceeds via hydroxide ion attack, yielding the carboxylate salt. Kinetic studies (e.g., Arrhenius plots) can quantify activation energy . Contradictions in reported rate constants may arise from solvent polarity differences (e.g., aqueous vs. THF/water mixtures) or catalytic impurities .

Q. What experimental approaches are used to evaluate the pharmacological potential of 3-adamantanecarboxylic acid phenyl ester in oxidative stress models?

Methodological Answer:

- In Vitro Models : Treat HepG2 cells with tert-butyl hydroperoxide (TBHP) to induce oxidative stress. Measure ROS levels via DCFH-DA fluorescence and compare with/without the ester .

- In Vivo Models : Use rodent bile duct ligation (BDL) to mimic cholestatic injury. Administer the ester intraperitoneally (e.g., 30 mg/kg/day) and assess liver enzymes (ALT, AST), glutathione (GSH), and lipid peroxidation (MDA) .

- Mechanistic Studies : Evaluate NF-κB inhibition (via ELISA) or Nrf2 pathway activation (Western blot) to link antioxidant effects to molecular targets .

Q. How can researchers resolve contradictions in reported reactivity data of 3-adamantanecarboxylic acid phenyl ester under varying catalytic conditions?

Methodological Answer:

- Control Variables : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst concentration (e.g., 0.1–1.0 mol%), and reaction temperature .

- Data Reproducibility : Replicate experiments across multiple labs using identical synthetic batches (e.g., HY-W016473 from MedChemExpress) to isolate batch-dependent variability .

- Advanced Characterization : Use kinetic isotope effects (KIEs) or DFT calculations to differentiate between concerted vs. stepwise mechanisms in disputed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.